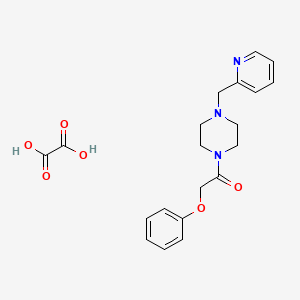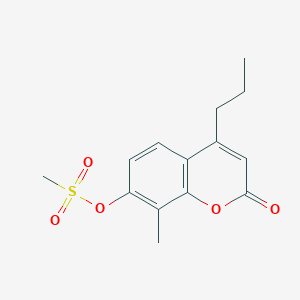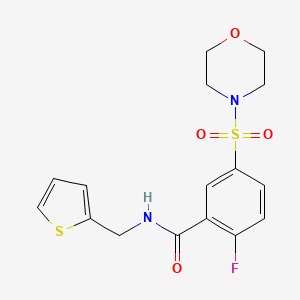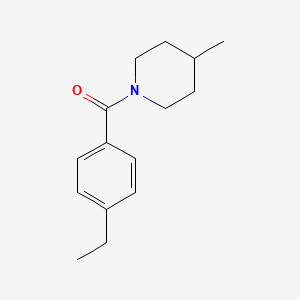![molecular formula C15H20N2O4 B4961445 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4961445.png)
4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid, also known as Boc-4-amino-4-oxobutyric acid, is an important chemical compound used in scientific research. It is a derivative of the amino acid glycine and has a wide range of applications in biochemistry and molecular biology.
Mecanismo De Acción
4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid does not have a specific mechanism of action. Instead, its effects are dependent on the specific peptide or protein analogue that it is incorporated into. For example, if 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid is incorporated into a peptide that mimics the structure of a protein-protein interaction interface, it may disrupt the interaction and prevent the formation of the protein complex.
Biochemical and Physiological Effects
4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid does not have any specific biochemical or physiological effects. However, its incorporation into peptides and proteins can have a wide range of effects depending on the specific analogue that is created.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid in lab experiments is that it can be easily incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques. Additionally, its unique chemical functionality can be used to create peptides and proteins with a wide range of properties.
One limitation of using 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid is that it can be expensive to synthesize. Additionally, its incorporation into peptides and proteins can sometimes result in decreased solubility or stability.
Direcciones Futuras
1. Development of new methods for the synthesis of 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid and its derivatives.
2. Exploration of the potential of 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid for the creation of novel peptide and protein analogues with unique properties.
3. Investigation of the effects of 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid on protein-protein interactions and enzyme kinetics.
4. Study of the cellular uptake and distribution of 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid-containing peptides and proteins.
5. Development of new applications for 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid in drug discovery and biotechnology.
Métodos De Síntesis
4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid can be synthesized using a variety of methods. One common method involves the reaction of glycine with tert-butyl chloroformate to form the Boc-protected glycine derivative. This intermediate can then be reacted with an appropriate amine to form the final product.
Aplicaciones Científicas De Investigación
4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid is commonly used as a building block for the synthesis of peptide and protein analogues. It can be incorporated into peptides and proteins to introduce a unique chemical functionality that can be used for a variety of purposes, including the study of protein-protein interactions, enzyme kinetics, and protein folding.
Propiedades
IUPAC Name |
4-[4-(tert-butylcarbamoyl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)17-14(21)10-4-6-11(7-5-10)16-12(18)8-9-13(19)20/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTQSSSQLHXHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Tert-butylcarbamoyl)anilino]-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4961368.png)

![7-(4-ethyl-1-piperazinyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4961393.png)
![2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4961399.png)



![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4961428.png)
![1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B4961430.png)

![2-chloro-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4961447.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]benzamide](/img/structure/B4961449.png)
